2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIMXQRDDHBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile typically involves the reaction of 2,5-dimethylthiophenol with chloroacetonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 2,5-dimethylthiophenol attacks the carbon atom of chloroacetonitrile, displacing the chloride ion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated that compounds derived from the 2,5-dimethylphenyl scaffold, including 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile, exhibit significant antimicrobial activity.
- Mechanism of Action : The compound's structure allows it to interact with microbial targets effectively. For instance, derivatives containing halogen substitutions have shown enhanced lipophilicity and reactivity, which contribute to their antimicrobial potency against Gram-positive bacteria and drug-resistant strains. Notably, compounds with dichloro substitutions have been reported to exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Case Studies : In a recent study, several derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that specific modifications to the phenyl ring significantly influenced antimicrobial efficacy. For example, a compound with naphthalen-2-yl substitution displayed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against S. aureus, comparable to daptomycin .
Anticancer Properties
The anticancer potential of this compound has also been explored.
- Cell Line Studies : Compounds derived from this scaffold have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one derivative demonstrated a 35% reduction in viability of A549 cells at a concentration that was non-toxic to normal cells .
- Structure-Activity Relationship : The anticancer activity appears to be highly dependent on the specific substituents attached to the core structure. Modifications such as the introduction of different alkyl or aryl groups can enhance or diminish activity significantly. For example, hydrazones with specific nitro-substituents showed no anticancer activity, while others with indole substitutions exhibited notable potency .
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable building block in organic synthesis.
- Reactivity : The compound can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its sulfanyl group enhances reactivity towards electrophiles, making it useful for synthesizing more complex organosulfur compounds .
- Versatile Intermediate : As a synthetic intermediate, it can be transformed into other functionalized compounds through simple modifications. This versatility is particularly advantageous in the development of novel pharmaceuticals and agrochemicals .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and nitrile functional groups. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-[(4-Fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS)
- Molecular Weight : 167.20 g/mol .
- Key Differences : Replaces methyl groups with a fluorine atom at the para position.
2-[(2,4-Difluorophenyl)thio]acetonitrile
Functional Group Modifications
[(2,5-Dimethylphenyl)sulfonyl]acetonitrile (C₁₀H₁₁NO₂S)
- Molecular Weight : 209.26 g/mol .
- Key Differences : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).
- Impact: The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and reducing nucleophilicity.
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
Complex Derivatives with Heterocycles
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f)
- Molecular Formula : C₁₇H₁₉N₅O₂S₂.
- Molecular Weight : 389 g/mol.
- Key Differences : Contains oxadiazole and thiazole rings, with a propanamide side chain.
Data Table: Key Properties of Selected Compounds
Research Implications and Gaps
- Synthetic Utility : The target compound’s sulfanyl group may facilitate thiol-ene click chemistry or serve as a ligand in metal coordination .
- Literature Gaps : Experimental data on melting points, solubility, and biological activity for this compound remain scarce.
- Comparative Insights : Sulfanyl derivatives with electron-withdrawing substituents (e.g., fluorine) exhibit distinct reactivity profiles, whereas heterocyclic analogues show enhanced thermal stability and bioactivity .
Biological Activity
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfanyl group and a nitrile functional group, which are believed to contribute to its biological activity. The structure can be represented as follows:
The biological activity of this compound is thought to arise from its interactions with various molecular targets. The sulfanyl group can form hydrogen bonds with enzymes or receptors, while the nitrile group may participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives containing the 2,5-dimethylphenyl moiety can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including resistant strains .
| Compound | Target | Activity |
|---|---|---|
| 3h | S. aureus | Resistant strains |
| 3j | E. faecium | Vancomycin-resistant |
| 9f | Candida species | Broad-spectrum antifungal |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against human lung cancer (A549) and colorectal cancer (Caco-2) cell lines. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A549 | 20.6 | Cytotoxicity |
| Caco-2 | 35.0 | Cytotoxicity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives containing the 2,5-dimethylphenyl group against drug-resistant pathogens. These compounds were synthesized and tested for their ability to inhibit bacterial growth, demonstrating notable efficacy against resistant strains of S. aureus and Candida species .
- Anticancer Potential : Another investigation focused on the anticancer properties of similar compounds revealed that those with specific substitutions on the phenyl ring exhibited enhanced activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that methyl substituents significantly improved cytotoxic effects .
Q & A
Q. What are the recommended synthetic routes for 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 2,5-dimethylthiophenol and a cyanomethylating agent (e.g., chloroacetonitrile) under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems. Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm purity by GC-MS (>95%) .
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Catalyst | K₂CO₃ |
| Reaction Time | 12–16 h |
Q. How can the structural identity of this compound be confirmed?
Use a multi-technique approach:
- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm, multiplet) and a singlet for the nitrile-bound CH₂ (δ ~3.8 ppm).
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for bond-length validation (C–S bond: ~1.78 Å) .
Q. What safety protocols are essential when handling this compound?
- Hazard Classification : Likely aligns with similar nitriles (e.g., H315, H319, H335 for skin/eye irritation and respiratory toxicity) .
- PPE : Gloves (nitrile), safety goggles, and fume hood use.
- Storage : Sealed in dry, dark containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfur lone pairs).
- Calculate activation energies for proposed reaction pathways (e.g., SN2 vs. radical mechanisms). Validate with experimental kinetic data (Arrhenius plots) and compare with analogous compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Case Example : If NMR suggests a planar aromatic ring but X-ray shows slight puckering, re-examine crystallographic refinement parameters (e.g., thermal displacement factors in SHELXL).
- Cross-Validation : Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .
Q. What environmental analytical methods can detect trace amounts of this compound in complex matrices?
- Sample Prep : Solid-phase extraction (C18 cartridges) for aqueous samples.
- Detection : GC-MS (SIM mode, m/z 145 [M⁺]) or HPLC-UV (λ = 254 nm).
- Calibration : Use deuterated internal standards (e.g., acenaphthene-d10 methodology) to correct matrix effects .
| Method | LOD | LOQ |
|---|---|---|
| GC-MS | 0.1 ppb | 0.3 ppb |
| HPLC-UV | 0.5 ppb | 1.5 ppb |
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenge : Low solubility in common solvents leads to poor crystal growth.
- Solution : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
- Refinement : Address twinning or disorder using SHELXD for structure solution and Olex2 for visualization .
Methodological Considerations
Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?
- Quench-Flow Experiments : Trap intermediates (e.g., thiolate anions) at low temperatures.
- Isotopic Labeling : Use ¹³C-labeled acetonitrile to track nitrile-group transfer via NMR .
Q. What strategies optimize the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
